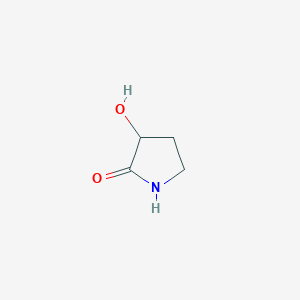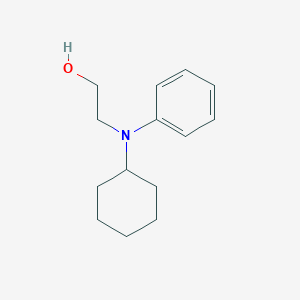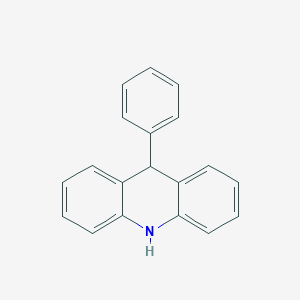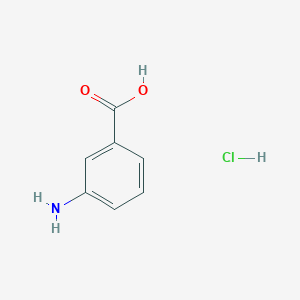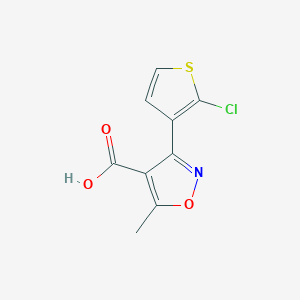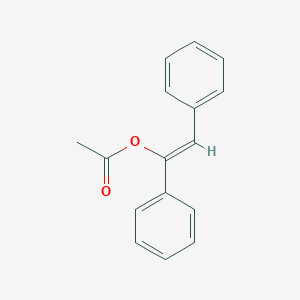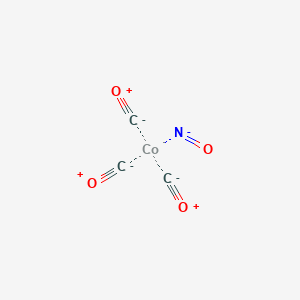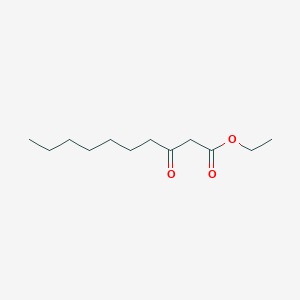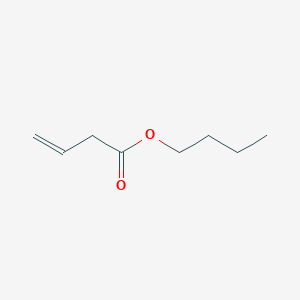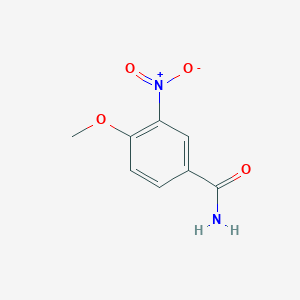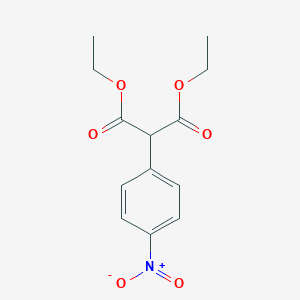
Diethyl-2-(4-Nitrophenyl)malonat
Übersicht
Beschreibung
Ginkgotoxin, also known as 4’-O-methylpyridoxine, is a neurotoxin naturally occurring in the seeds and leaves of the Ginkgo biloba tree. Structurally related to vitamin B6 (pyridoxine), ginkgotoxin is an antivitamin that can induce epileptic seizures. It has been used in traditional medicine for various purposes, including improving memory, brain metabolism, and blood flow, as well as treating neuronal disorders .
Wissenschaftliche Forschungsanwendungen
Ginkgotoxin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyridoxine derivatives.
Biology: Investigated for its effects on neuronal activity and its potential role in inducing epileptic seizures.
Medicine: Studied for its potential therapeutic applications in treating neuronal disorders and improving cognitive functions.
Industry: Utilized in the development of dietary supplements and phytopharmaceuticals derived from Ginkgo biloba
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ginkgotoxin can be synthesized through a regioselective 4’-O-alkylation and 4’-O-chlorination of 3,5’-O-dibenzylpyridoxine. The key intermediate, O-dibenzylpyridoxine, is prepared in four steps with a reasonable yield. This synthetic route enables the convenient and versatile preparation of diversified 4’-substituted pyridoxine derivatives .
Industrial Production Methods: Industrial production of ginkgotoxin typically involves the extraction of the compound from Ginkgo biloba seeds and leaves. The seeds are often boiled or roasted to reduce the toxicity of ginkgotoxin by dissolving it into water. The content of ginkgotoxin can be further reduced by storing the seeds at low temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: Ginkgotoxin undergoes various chemical reactions, including:
Oxidation: Ginkgotoxin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups of ginkgotoxin.
Substitution: Substitution reactions, such as 4’-O-alkylation and 4’-O-chlorination, are commonly used in the synthesis of ginkgotoxin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and chlorinating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various 4’-substituted pyridoxine derivatives, which have diverse biological activities .
Wirkmechanismus
Ginkgotoxin exerts its effects by interfering with the activity of pyridoxal kinase, an enzyme involved in the metabolism of vitamin B6. By inhibiting pyridoxal kinase, ginkgotoxin disrupts the synthesis of pyridoxal 5’-phosphate, a cofactor essential for the function of various enzymes in the brain. This disruption can lead to neuronal excitability and the induction of epileptic seizures .
Similar Compounds:
Pyridoxine (Vitamin B6): Structurally similar to ginkgotoxin but functions as a vitamin rather than a neurotoxin.
Pyridoxal: Another form of vitamin B6 involved in various biochemical activities.
Pyridoxamine: A form of vitamin B6 that also plays a role in biochemical processes.
Uniqueness of Ginkgotoxin: Ginkgotoxin is unique due to its antivitamin properties and its ability to induce epileptic seizures. Unlike other forms of vitamin B6, ginkgotoxin acts as a neurotoxin and has been used in traditional medicine for its various therapeutic effects .
Eigenschaften
IUPAC Name |
diethyl 2-(4-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDYQVTRGDDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446566 | |
| Record name | Diethyl 2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10565-13-6 | |
| Record name | Diethyl 2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural feature of Diethyl 2-(4-nitrophenyl)malonate as revealed by the study?
A1: The study reveals that Diethyl 2-(4-nitrophenyl)malonate molecules arrange themselves into a chain-like structure through hydrogen bonding. Specifically, two C—H⋯O hydrogen bonds link the molecules, forming a repeating pattern of rings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

